Hydrogen Bond Donor Count: Secondary Amine Bridge vs. Tertiary Amine Analog
The target compound contains a secondary amine bridge (–CH₂–NH–CH₂–) that provides exactly one hydrogen bond donor (HBD), whereas the closest tertiary amine analog [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has zero HBDs [1]. HBD count is a critical determinant of passive membrane permeability, blood-brain barrier penetration, and target hydrogen bonding. The presence of one HBD enables directional hydrogen bonding with biological targets while retaining sufficient lipophilicity for membrane transit, a balance that the zero-HBD tertiary amine and higher-HBD primary amine analogs cannot replicate [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (secondary amine N–H) |
| Comparator Or Baseline | [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: 0 HBD (tertiary amine) |
| Quantified Difference | ΔHBD = 1 (absolute difference; binary structural feature) |
| Conditions | Structural analysis based on SMILES/inherent chemical constitution; applicable across all solvent and assay systems |
Why This Matters
For procurement decisions in medicinal chemistry and chemical biology, the HBD count directly influences solubility, permeability, and target engagement profiles; substituting the tertiary amine analog would eliminate a key hydrogen-bonding interaction site.
- [1] PubChemLite. [(1-ethyl-5-methyl-1h-pyrazol-4-yl)methyl](methyl)amine and related structures demonstrating secondary vs. tertiary amine bond topology. https://pubchemlite.lcsb.uni.lu View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Class-level reference for HBD impact on drug-likeness.) View Source
